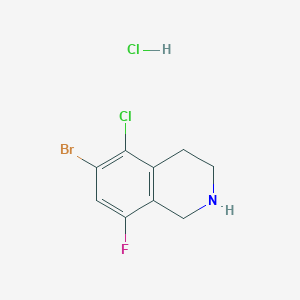
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a synthetic organic compound with the molecular formula C9H8BrClFN.ClH. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of the tetrahydroisoquinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur under specific conditions, using reagents like sodium iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Sodium iodide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amines .
科学研究应用
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific targets involved .
相似化合物的比较
Similar Compounds
- 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
生物活性
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- IUPAC Name: 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Molecular Formula: C9H8BrClFN
- Molecular Weight: 251.52 g/mol
- CAS Number: 1445891-27-9
Antagonistic Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit promising antagonistic activities against various biological targets. The compound has been studied for its interaction with adenosine receptors, particularly the A2A receptor.
Key Findings:
- The introduction of halogen substituents (like bromine and fluorine) significantly affects the binding affinity and selectivity towards the A2A receptor. For instance, compounds with bulky bromine at the C6 position may hinder proper binding due to steric clashes with receptor sites .
| Compound | Ki (nM) | IC50 (µM) | Activity |
|---|---|---|---|
| 6-Bromo-5-chloro-8-fluoro-TIQ | 20 | 6 | Antagonist |
| ZM-241385 (Control) | - | 0.1 | Positive Control |
Neuroprotective Effects
The compound has also shown potential neuroprotective effects in various in vitro studies. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
Case Study:
In a study examining neurodegeneration models, treatment with the compound resulted in reduced apoptosis markers and enhanced cell viability compared to untreated controls. This suggests a possible role in protecting against neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicate moderate activity against certain bacterial strains.
Study Results:
In vitro assays demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:
- Receptor Modulation: Altering signaling pathways associated with adenosine receptors.
- Oxidative Stress Reduction: The compound may reduce oxidative stress markers in neuronal cells.
- Inhibition of Bacterial Growth: The presence of halogen atoms could enhance membrane permeability or disrupt bacterial metabolic processes.
属性
IUPAC Name |
6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFN.ClH/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11;/h3,13H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJXIAQVLJNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2F)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














